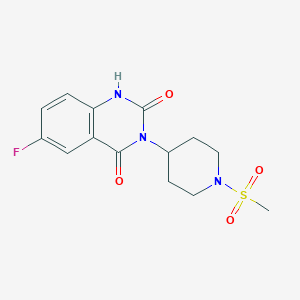
6-fluoro-3-(1-(methylsulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-fluoro-3-(1-(methylsulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, also known as MSQ, is a novel quinazoline derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. MSQ has been found to exhibit potent anti-tumor activity and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
6-Fluoro-3-(1-(methylsulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is part of a broader class of compounds known for their significant biological activities. Research into N-sulfonylamino azinones, which are related to this compound, has highlighted their importance in medicinal chemistry due to their diuretic, antihypertensive, anti-inflammatory, and anticancer properties. Among these, a new generation of competitive AMPA receptor antagonists based on N-sulfonylamino 1H-quinazoline-2,4-diones has shown promise for the treatment of neurological disorders such as epilepsy and schizophrenia, illustrating the compound's potential in neuropharmacology (Elgemeie, Azzam, & Elsayed, 2019).
Optoelectronic Applications
Beyond their biological applications, derivatives of quinazoline, including 6-fluoro variants, have been explored for their utility in optoelectronics. Their incorporation into π-extended conjugated systems has been found valuable for creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. Specifically, these compounds have applications in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. The ability of these quinazoline derivatives to function in nonlinear optical materials and as colorimetric pH sensors underlines their versatility and potential in material science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Cancer Therapeutics
In cancer therapy, quinazoline derivatives have been identified as potential anticancer agents, particularly in the treatment of colorectal cancer. These compounds modulate the expression of specific genes and proteins involved in cancer progression, such as receptor tyrosine kinases, epidermal growth factor receptors, and apoptotic proteins. This suggests the quinazoline nucleus as a promising scaffold for the development of new anti-colorectal cancer agents with suitable pharmacokinetic profiles (Moorthy, Singh, Chandraker, & Karthikeyan, 2023).
Propiedades
IUPAC Name |
6-fluoro-3-(1-methylsulfonylpiperidin-4-yl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O4S/c1-23(21,22)17-6-4-10(5-7-17)18-13(19)11-8-9(15)2-3-12(11)16-14(18)20/h2-3,8,10H,4-7H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJUHHAVUCDOBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)N2C(=O)C3=C(C=CC(=C3)F)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-3-(1-(methylsulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2986787.png)
![(Z)-methyl 2-(1-(3-((3-(furan-2-ylmethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2986789.png)

![3-Ethenylsulfonyl-N-[1-(1,3-thiazol-2-yl)pyrazol-3-yl]propanamide](/img/structure/B2986793.png)
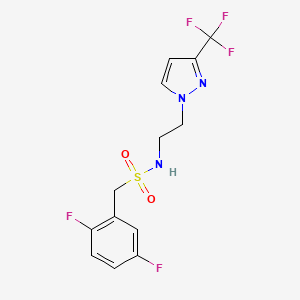
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,5-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2986795.png)
![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2986796.png)
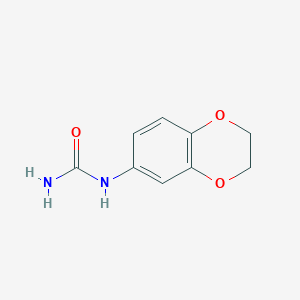
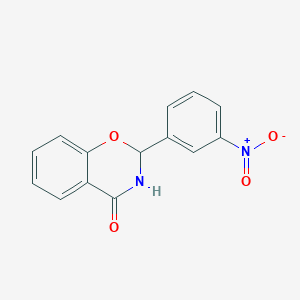
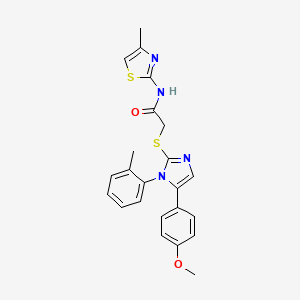
![methyl 4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2986802.png)
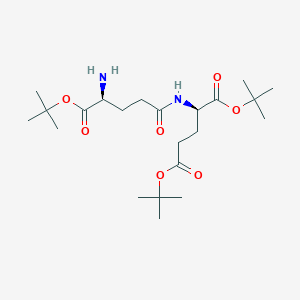
![N-(2-chloro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2986806.png)